(1-Bromocyclopentyl)(phenyl)methanone

Catalog No.
S2733471
CAS No.
6740-66-5
M.F
C12H13BrO
M. Wt
253.139
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromocyclopentyl)(phenyl)methanone

CAS Number

6740-66-5

Product Name

(1-Bromocyclopentyl)(phenyl)methanone

IUPAC Name

(1-bromocyclopentyl)-phenylmethanone

Molecular Formula

C12H13BrO

Molecular Weight

253.139

InChI

InChI=1S/C12H13BrO/c13-12(8-4-5-9-12)11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2

InChI Key

BNULTXNEKXSBQI-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C(=O)C2=CC=CC=C2)Br

solubility

not available

Potential Applications in Medicinal Chemistry

The presence of a cyclopentane ring and a carbonyl group in (1-Bromocyclopentyl)(phenyl)methanone bears some resemblance to certain naturally occurring bioactive molecules. This similarity could be of interest to medicinal chemists exploring the development of new drugs.

  • Scaffold for drug discovery: The core structure of (1-Bromocyclopentyl)(phenyl)methanone could serve as a scaffold for the design and synthesis of novel drug candidates. By modifying different functional groups on the molecule, researchers could potentially create compounds with specific biological activities.

Potential Applications in Organic Synthesis

The presence of a reactive bromine atom in (1-Bromocyclopentyl)(phenyl)methanone makes it a potential building block for the synthesis of more complex organic molecules. Organic chemists may utilize this molecule in various ways:

  • Synthetic precursor: The bromine atom can be readily substituted with other functional groups through well-established chemical reactions, allowing for the creation of diverse new molecules with desired properties.
  • Asymmetric synthesis: The presence of a chiral center (asymmetric carbon) in the cyclopentane ring could be exploited for the development of new asymmetric synthesis methodologies, enabling the production of enantiopure compounds with specific spatial arrangements of atoms.

(1-Bromocyclopentyl)(phenyl)methanone, with the molecular formula C12H13BrOC_{12}H_{13}BrO, is a compound belonging to the class of ketones. It features a bromocyclopentyl group and a phenyl group attached to a carbonyl (ketone) functional group. This compound is notable for its unique structural characteristics, which include the presence of a bromine atom that can influence its reactivity and biological properties.

There is no known mechanism of action for (1-Bromocyclopentyl)(phenyl)methanone in biological systems.

  • Handle with gloves and appropriate personal protective equipment due to the unknown nature of the compound.
  • Assume it may be irritating to skin and eyes.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.

The reactivity of (1-Bromocyclopentyl)(phenyl)methanone can be attributed to its ketone functional group, which can undergo various chemical transformations:

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of alcohols upon reaction with nucleophiles such as Grignard reagents or organolithium compounds.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Halogenation: The bromine atom in the cyclopentyl group can participate in substitution reactions, potentially leading to further functionalization of the compound.

The synthesis of (1-Bromocyclopentyl)(phenyl)methanone typically involves several steps:

  • Formation of the Bromocyclopentyl Group: This can be achieved through the bromination of cyclopentene or cyclopentane derivatives.
  • Formation of the Ketone: The bromocyclopentyl derivative is then reacted with a phenylacetylene or phenol derivative in the presence of a suitable catalyst or under specific reaction conditions to introduce the ketone functionality.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (1-Bromocyclopentyl)(phenyl)methanone in high purity.

For example, one synthetic route involves dissolving a precursor in carbon tetrachloride and adding bromine at low temperatures, followed by extraction and purification steps .

(1-Bromocyclopentyl)(phenyl)methanone has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Research: It can be utilized in synthetic organic chemistry for building more complex molecules through further functionalization.
  • Material Science: Its unique properties might allow for applications in developing novel materials or polymers.

Several compounds share structural similarities with (1-Bromocyclopentyl)(phenyl)methanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(4-Methylphenyl)(phenyl)methanoneC14H12OC_{14}H_{12}OContains a methyl group on one phenyl ring
(4-Chlorophenyl)(phenyl)methanoneC13H9ClOC_{13}H_{9}ClOSubstituted with chlorine, affecting reactivity
(1-Bromocyclohexyl)(phenyl)methanoneC13H15BrOC_{13}H_{15}BrOCyclohexane ring instead of cyclopentane
(2-Bromophenyl)(phenyl)methanoneC13H11BrOC_{13}H_{11}BrOBromine substitution on the second position

Uniqueness

(1-Bromocyclopentyl)(phenyl)methanone stands out due to its distinct cyclopentane structure combined with a bromine atom, which may influence both its chemical reactivity and biological activity compared to other derivatives. Additionally, the presence of both aliphatic and aromatic components allows for diverse reactivity patterns that may not be present in similar compounds.

XLogP3

3.5

Dates

Last modified: 04-14-2024

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